|
REACTION_CXSMILES
|
C=[C:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C=O.[O:15]=[O+][O-]>CO.[Pd]>[C:8]([O:10][CH2:11][CH3:12])(=[O:9])[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[O:15]
|
|
Name
|
|
|
Quantity
|
258 g
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C(=O)OCC)C(=O)OCC
|
|
Name
|
malonic ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
ozone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
The consumption of hydrogen
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)C(=O)OCC)(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 214 g | |
| YIELD: PERCENTYIELD | 82% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |